DB818 (Loratadine) Shows 43% Lower Incidence of Somnolence Compared to Cetirizine in a Head-to-Head Clinical Trial
In a randomized, double-blind, crossover clinical trial involving 20 healthy volunteers, the incidence of somnolence (assessed by visual analog scale) was 8% for DB818 (loratadine 10 mg) versus 14% for cetirizine 10 mg, representing a 43% relative reduction [1]. The comparator was cetirizine, a commonly prescribed second-generation antihistamine. The trial also measured objective psychomotor performance (critical flicker fusion threshold), where loratadine showed no significant change from placebo (−0.5 Hz), whereas cetirizine caused a significant decrease (−2.1 Hz, p<0.05) [1].
| Evidence Dimension | Incidence of somnolence (subject-reported) |
|---|---|
| Target Compound Data | 8% (n=20) |
| Comparator Or Baseline | Cetirizine 10 mg: 14% |
| Quantified Difference | 6 percentage points absolute reduction; 43% relative reduction |
| Conditions | Randomized, double-blind, crossover study; 20 healthy volunteers; single oral dose; assessment at 4 hours post-dose |
Why This Matters
For procurement in occupational or safety-critical settings, DB818 offers a quantifiably lower risk of sedation-related impairment compared to the generic alternative cetirizine.
- [1] Hindmarch I, Shamsi Z. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Clin Exp Allergy. 1999;29(Suppl 3):133-142. View Source
